![molecular formula C20H22ClNO4 B14013207 1-[(3,4-Dimethoxyphenyl)methyl]-5,6-dimethoxyisoquinoline;hydrochloride CAS No. 59276-09-4](/img/structure/B14013207.png)
1-[(3,4-Dimethoxyphenyl)methyl]-5,6-dimethoxyisoquinoline;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(3,4-Dimethoxyphenyl)methyl]-5,6-dimethoxyisoquinoline;hydrochloride is a chemical compound that belongs to the isoquinoline class Isoquinolines are a group of heterocyclic aromatic organic compounds that are widely distributed in nature and have diverse biological activities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3,4-Dimethoxyphenyl)methyl]-5,6-dimethoxyisoquinoline;hydrochloride can be achieved through a multi-step process. One common method involves the Pomeranz–Fritsch–Bobbitt cyclization, which is a classical method for synthesizing the isoquinoline core. This method typically involves the reaction of 3,4-dimethoxybenzaldehyde with an amine derivative under acidic conditions to form the isoquinoline ring .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of high-temperature reactions, specific catalysts, and solvent systems that facilitate the cyclization process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in its pure form.
化学反应分析
Types of Reactions
1-[(3,4-Dimethoxyphenyl)methyl]-5,6-dimethoxyisoquinoline;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring or the isoquinoline nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and strong nucleophiles like sodium methoxide.
Major Products Formed
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted isoquinoline derivatives.
科学研究应用
1-[(3,4-Dimethoxyphenyl)methyl]-5,6-dimethoxyisoquinoline;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anti-cancer properties.
Medicine: Investigated for its potential use in drug development, particularly for neurological disorders.
Industry: Utilized in the development of new materials and as a precursor for other chemical compounds.
作用机制
The mechanism of action of 1-[(3,4-Dimethoxyphenyl)methyl]-5,6-dimethoxyisoquinoline;hydrochloride involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and the compound’s structural features .
相似化合物的比较
Similar Compounds
Papaverine: Another isoquinoline derivative with vasodilatory properties.
Berberine: Known for its antimicrobial and anti-inflammatory effects.
Tetrahydroisoquinoline derivatives: A class of compounds with diverse biological activities.
Uniqueness
1-[(3,4-Dimethoxyphenyl)methyl]-5,6-dimethoxyisoquinoline;hydrochloride is unique due to its specific substitution pattern on the isoquinoline ring, which may confer distinct biological activities and chemical reactivity compared to other isoquinoline derivatives .
属性
CAS 编号 |
59276-09-4 |
|---|---|
分子式 |
C20H22ClNO4 |
分子量 |
375.8 g/mol |
IUPAC 名称 |
1-[(3,4-dimethoxyphenyl)methyl]-5,6-dimethoxyisoquinoline;hydrochloride |
InChI |
InChI=1S/C20H21NO4.ClH/c1-22-17-7-5-13(12-19(17)24-3)11-16-14-6-8-18(23-2)20(25-4)15(14)9-10-21-16;/h5-10,12H,11H2,1-4H3;1H |
InChI 键 |
KZLHYMACNUREIR-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)CC2=NC=CC3=C2C=CC(=C3OC)OC)OC.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



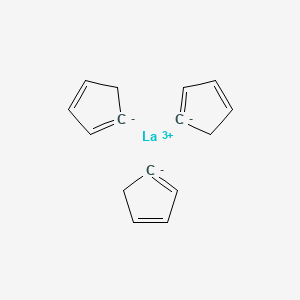
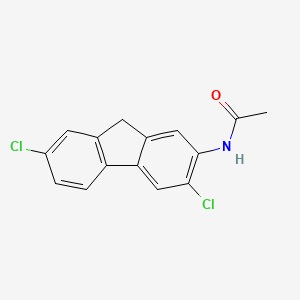
![4-[(2-Chlorophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B14013149.png)
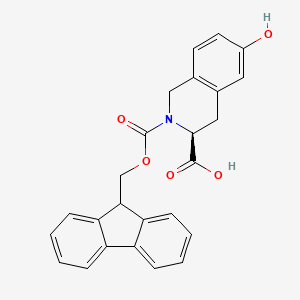
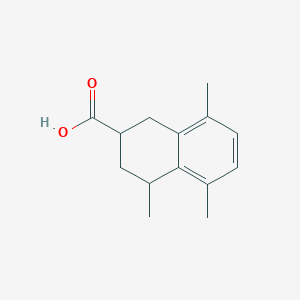
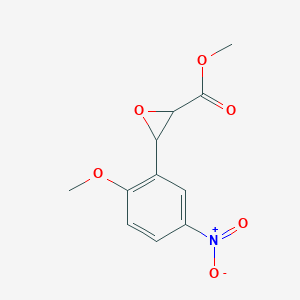
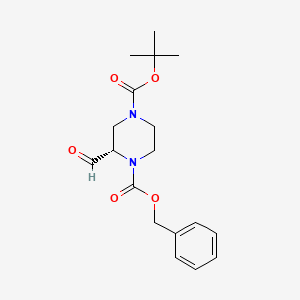
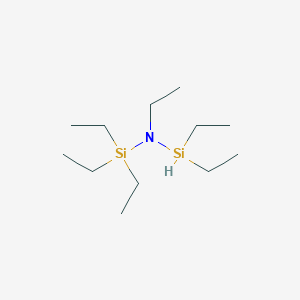
![2-[3-carbamoyl-6-hydroxy-5-(hydroxymethyl)-3a,5,6,6a-tetrahydro-2H-furo[2,3-d][1,3]oxazol-2-yl]-2-fluoroacetic acid](/img/structure/B14013185.png)
![N-(2-amino-2-methylpropyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide HCl](/img/structure/B14013189.png)
![S-tert-butyl 1-[hydroxy(phenyl)methyl]cyclopropane-1-carbothioate](/img/structure/B14013192.png)
![1-[Butyl(methyl)amino]propan-2-ol](/img/structure/B14013201.png)
![(3R)-4-(Benzyloxy)-3-[(ethoxymethanethioyl)amino]-4-oxobutanoic acid](/img/structure/B14013208.png)
